![molecular formula C19H24N2O2S B14616668 (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate CAS No. 58555-16-1](/img/structure/B14616668.png)
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate is a compound that features a pyridine ring attached to a phenyl ring via a carbamate linkage The phenyl ring is further substituted with a hexylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate typically involves the reaction of pyridin-3-ylmethanol with 4-(hexylsulfanyl)phenyl isocyanate. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
化学反应分析
Types of Reactions
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
Chemistry
In chemistry, (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for developing new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
作用机制
The mechanism of action of (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes, while the pyridine and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate is unique due to the presence of the hexylsulfanyl group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, stability, and reactivity, making it different from its analogs with shorter alkyl chains.
属性
CAS 编号 |
58555-16-1 |
|---|---|
分子式 |
C19H24N2O2S |
分子量 |
344.5 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl N-(4-hexylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C19H24N2O2S/c1-2-3-4-5-13-24-18-10-8-17(9-11-18)21-19(22)23-15-16-7-6-12-20-14-16/h6-12,14H,2-5,13,15H2,1H3,(H,21,22) |
InChI 键 |
FGELLZAYZSBAJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



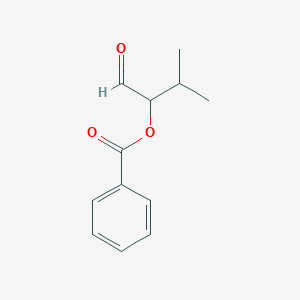
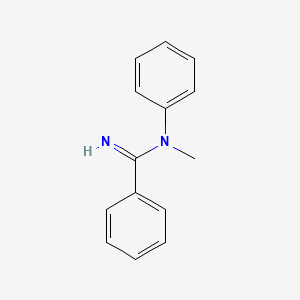

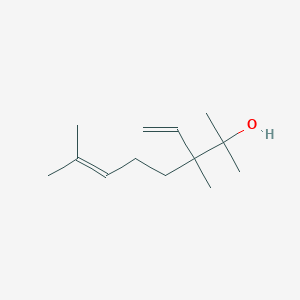
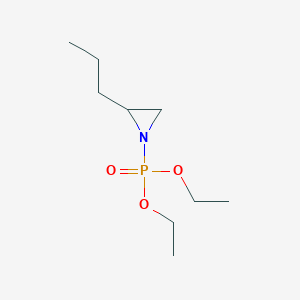
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)


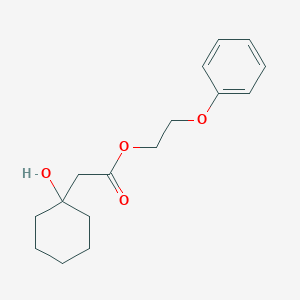
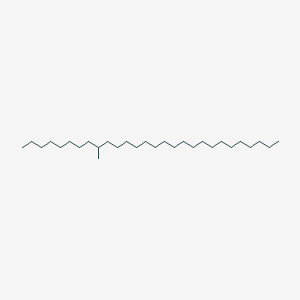
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
